Cas no 14823-31-5 (1-phenyl-6,7-dihydro-5H-indazol-4-one)
14823-31-5 structure
Product Name:1-phenyl-6,7-dihydro-5H-indazol-4-one
CAS-Nr.:14823-31-5
MF:C13H12N2O
MW:212.247182846069
CID:1319920
PubChem ID:4738557
Update Time:2025-04-20
1-phenyl-6,7-dihydro-5H-indazol-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
- 1-Phenyl-1,5,6,7-tetrahydro-indazol-4-one
- 1-phenyl-6,7-dihydro-5H-indazol-4-one
- 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- HMS1606B11
- STK235451
- 1-phenyl-1H-5,6,7-trihydroindazol-4-one
- ST50760281
- 1,5,6,7-tetrahydro-1-phenyl-4h-indazol-4-one
- 1-Phenyl-1,5,6,7-tetrahydro-4H-indazole-4-one
- 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-on
- 1-Phényl-1,5,6,7-tétrahydro-4H-indazol-4-one
- 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-phenyl-
- 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
- AC1NHDUM
- AGN-PC-0LGG5D
- CTK8D3797
- SCHEMBL2512530
- STOCK6S-14173
- MFCD00520864
- ALBB-034104
- EN300-7441255
- DTXSID80406228
- 14823-31-5
- Z223646134
- PSXCLWPFIRHOJO-UHFFFAOYSA-N
- AKOS000320434
-
- MDL: MFCD00520864
- Inchi: 1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-14-15(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
- InChI-Schlüssel: PSXCLWPFIRHOJO-UHFFFAOYSA-N
- Lächelt: O=C1C2C=NN(C3C=CC=CC=3)C=2CCC1
Berechnete Eigenschaften
- Genaue Masse: 212.09506
- Monoisotopenmasse: 212.094963011g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 273
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 34.9
Experimentelle Eigenschaften
- PSA: 34.89
1-phenyl-6,7-dihydro-5H-indazol-4-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242922-1g |
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
14823-31-5 | 97% | 1g |
$281 | 2021-08-04 | |
| Chemenu | CM242922-5g |
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
14823-31-5 | 97% | 5g |
$748 | 2021-08-04 | |
| Chemenu | CM242922-10g |
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
14823-31-5 | 97% | 10g |
$1029 | 2021-08-04 | |
| Chemenu | CM242922-1g |
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
14823-31-5 | 97% | 1g |
$281 | 2023-02-02 | |
| Chemenu | CM242922-5g |
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
14823-31-5 | 97% | 5g |
$748 | 2023-02-02 | |
| Chemenu | CM242922-10g |
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
14823-31-5 | 97% | 10g |
$1029 | 2023-02-02 | |
| TRC | P321693-10mg |
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
14823-31-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P321693-50mg |
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
14823-31-5 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P321693-100mg |
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
14823-31-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Enamine | EN300-7441255-0.05g |
1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one |
14823-31-5 | 95.0% | 0.05g |
$101.0 | 2025-03-21 |
1-phenyl-6,7-dihydro-5H-indazol-4-one Verwandte Literatur
-
Ting Wang,Xushun Qing,Chenlu Dai,Zhenjie Su,Cunde Wang Org. Biomol. Chem. 2018 16 2456
14823-31-5 (1-phenyl-6,7-dihydro-5H-indazol-4-one) Verwandte Produkte
- 53828-58-3(1H-Indazole-4,5-dione, 6,7-dihydro-6,6-dimethyl-1-phenyl-)
- 53828-56-1(1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl-)
- 43102-76-7
- 499206-28-9(1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one)
- 1260653-09-5(1-(2,3-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one)
- 36767-62-1(3-methyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one)
- 43102-70-1(6,6-dimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one)
- 21269-61-4(3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one)
- 19933-40-5(4H-Indazol-4-one, 1,5,6,7-tetrahydro-3-methyl-1,6-diphenyl-)
- 499206-26-7(4H-Indazol-4-one, 1-(2,4-dimethylphenyl)-1,5,6,7-tetrahydro-)
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